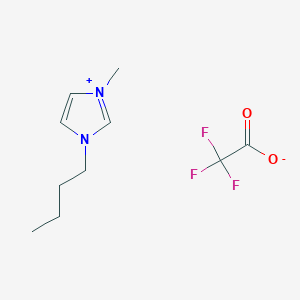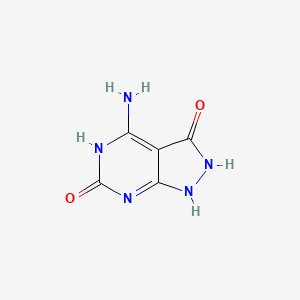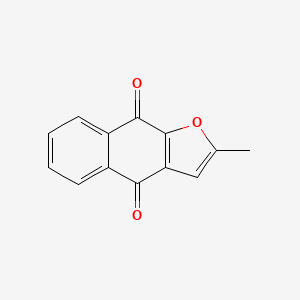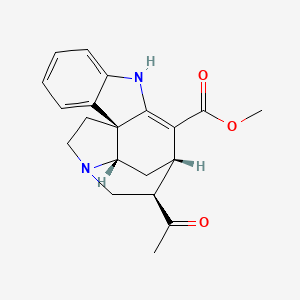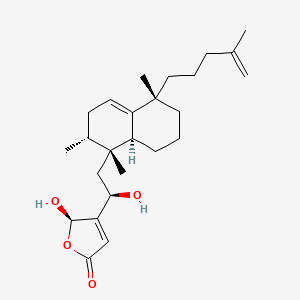
Dysidiolide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dysidiolide is a natural product found in Dysidea etheria with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Dysidiolide, isolated from the Caribbean sponge Dysidea etheria de Laubenfels, has drawn attention due to its potential biological activity and unique structure. A significant aspect of research on dysidiolide involves its total synthesis, a process vital for further biological studies. Miyaoka et al. (2001) established a novel total synthesis using an intramolecular Diels-Alder reaction, a key step for creating its complex structure (Miyaoka, Kajiwara, Hara, & Yamada, 2001). Similarly, other researchers have also focused on stereocontrolled total synthesis, crucial for understanding its biological interactions (Boukouvalas, Cheng, & Robichaud, 1998).
Biological Activity and Potential Applications
- The primary biological significance of dysidiolide lies in its inhibition of the protein phosphatase cdc25A. This enzyme plays a crucial role in cell division, and its inhibition by dysidiolide suggests potential applications in cancer treatment. Studies have shown dysidiolide's effectiveness in inhibiting cdc25A, indicating its antitumor activity at micromolar levels (J. Boukouvalas et al., 1998).
Development of Analogues and Derivatives
- Research has not only focused on dysidiolide itself but also on the synthesis of its analogues. Marcos et al. (2007) synthesized several sesterterpenolides analogues, demonstrating significant antitumor activity against various human carcinoma cells (Marcos et al., 2007). This approach is essential for developing more effective compounds based on dysidiolide's structure.
Eigenschaften
CAS-Nummer |
182136-94-3 |
|---|---|
Produktname |
Dysidiolide |
Molekularformel |
C25H38O4 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
(2R)-3-[(1R)-2-[(1R,2R,5S,8aS)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,6,7,8,8a-hexahydronaphthalen-1-yl]-1-hydroxyethyl]-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C25H38O4/c1-16(2)8-6-12-24(4)13-7-9-20-19(24)11-10-17(3)25(20,5)15-21(26)18-14-22(27)29-23(18)28/h11,14,17,20-21,23,26,28H,1,6-10,12-13,15H2,2-5H3/t17-,20-,21-,23-,24-,25-/m1/s1 |
InChI-Schlüssel |
JOYRNJIWPUZFBJ-IWTVZHICSA-N |
Isomerische SMILES |
C[C@@H]1CC=C2[C@H]([C@]1(C)C[C@H](C3=CC(=O)O[C@H]3O)O)CCC[C@@]2(C)CCCC(=C)C |
SMILES |
CC1CC=C2C(C1(C)CC(C3=CC(=O)OC3O)O)CCCC2(C)CCCC(=C)C |
Kanonische SMILES |
CC1CC=C2C(C1(C)CC(C3=CC(=O)OC3O)O)CCCC2(C)CCCC(=C)C |
Synonyme |
cladocoran B dysidiolide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



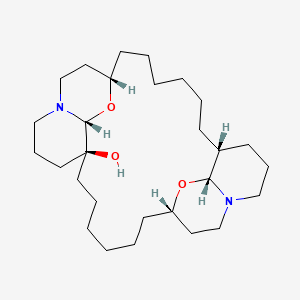
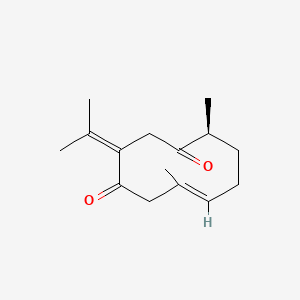
![4-(2-piperazin-1-ylacetyl)-7-[3-(trifluoromethyl)phenyl]-5H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1245026.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-4,4-difluoro-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxy-12-(3,3-dimethylbutanoyloxy)-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1245027.png)
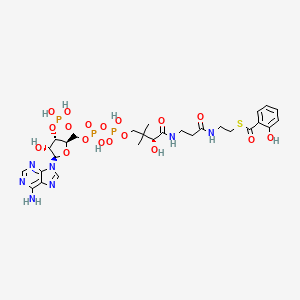
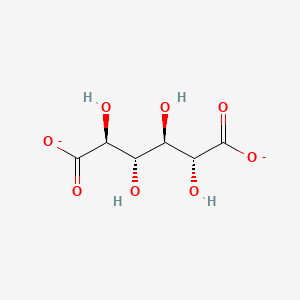
![(2Z,6E)-8-[(1R,3R)-3-[(E)-4-carboxy-3-methylbut-3-enyl]-2,2-dimethyl-4-methylidenecyclohexyl]-6-methyl-2-(4-methylpent-3-enyl)octa-2,6-dienoic acid](/img/structure/B1245033.png)
![1-(7-{2-[2,6-dihydroxy-3-(3-methylbut-2-en-1-yl)benzoyl]-3-hydroxy-5-methylphenyl}-8,12-dihydroxy-4-methoxy-10-methyl-5-oxo-7,8-dihydro-5H-dibenzo[b,h][1,5]dioxonin-3-yl)-3-methylbutyl acetate](/img/structure/B1245034.png)
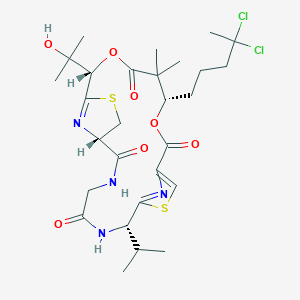
![trimethyl-[1-[4-[(E)-2-phenylethenyl]phenoxy]propan-2-yl]azanium;iodide](/img/structure/B1245036.png)
